Lipophilicity Advantage of the Indeno-Fused Scaffold over Benzofurazan — 37% XLogP3-AA Increase
The computed lipophilicity (XLogP3-AA) of 1H-Indeno[5,6-c][1,2,5]oxadiazole is 2.2, compared with a value of ~1.6 for the simpler benzo-fused analog benzofurazan (benzo[c][1,2,5]oxadiazole) [1]. This equates to a 37% increase in predicted logP (a difference of ~0.6 log units), driven by the additional apolar surface area conferred by the indene cyclopentene ring [1]. In medicinal chemistry, a ΔlogP of this magnitude routinely translates to a 4–10‑fold shift in octanol/water partition coefficient, which can meaningfully modulate passive membrane permeability, non-specific protein binding, and metabolic clearance .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Benzofurazan (benzo[c][1,2,5]oxadiazole, CAS 273-09-6): XLogP3-AA ≈ 1.6 |
| Quantified Difference | +0.6 log units (≈ 37% relative increase) |
| Conditions | Computed property (PubChem XLogP3-AA algorithm, 2021.05.07 release) [1]; comparator value from aggregated vendor/computed sources . |
Why This Matters
A 37% higher logP predicts significantly improved passive membrane permeability and CNS penetration potential, making the indeno-fused scaffold a strategic choice over benzofurazan when lipophilicity-driven bioavailability is desired.
- [1] PubChem Compound Summary for CID 45121132, 1H-Indeno[5,6-c][1,2,5]oxadiazole. XLogP3-AA value 2.2. National Center for Biotechnology Information (2026). View Source
